Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an ethyl ester group, an octylamino substituent, and a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with octylamine. This reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atom by the octylamine group. The reaction is typically conducted under reflux conditions in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 4-(octylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 4-(butylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-(hexylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the amino group. The unique properties of this compound arise from the specific interactions of the octyl group with biological targets, which can influence its solubility, bioavailability, and overall biological activity.
Properties
Molecular Formula |
C20H28N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-(octylamino)-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-3-5-6-7-8-11-14-21-18-15-12-9-10-13-16(15)22-19(23)17(18)20(24)25-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3,(H2,21,22,23) |
InChI Key |
VOVSJENQGGRATP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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